(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Description
This compound belongs to the tetrahydrocyclopenta[c]quinoline class, characterized by a fused cyclopentane-quinoline scaffold. Its structure includes two carboxylic acid groups: one at the 4-position (substituted phenyl) and another at the 8-position of the quinoline ring. The stereochemistry (3aR,9bS) is critical for its spatial arrangement, influencing interactions with biological targets. Synthesized via methods analogous to related compounds (e.g., G1-PABA in ), it serves as a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-19(23)12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20(24)25)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)(H,24,25)/t14-,15+,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOGFRZLFMBLBG-DYNVDGSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118685 | |
| Record name | (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013792-05-6 | |
| Record name | (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013792-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,9bS)-4-(4-Carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101118685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial in the regulation of gene expression and have been implicated in various diseases including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in preclinical models, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that includes a cyclopentaquinoline core with carboxylic acid functional groups. Its molecular formula is and it exhibits properties typical of quinoline derivatives.
Histone Deacetylase Inhibition
The primary mechanism through which this compound exerts its biological effects is through the inhibition of HDACs. HDACs play a significant role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in cell cycle regulation and apoptosis.
In Vitro Studies
Table 1 summarizes the in vitro activity of the compound against various HDAC isoforms:
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
|---|---|---|---|---|
| This compound | >1000 | >1000 | 24.45 ± 1.24 | >1000 |
The compound demonstrated selective inhibition towards HDAC3 with an IC50 value of 24.45 µM while showing minimal activity against HDAC1 and HDAC2.
Anticancer Activity
In a study evaluating the antiproliferative effects on various cancer cell lines using the CCK-8 assay, the compound exhibited notable activity against K562 cells (human chronic myeloid leukemia cell line). The results indicated that at concentrations of 1 µM to 4 µM, the compound induced apoptosis in these cells with increasing efficacy:
| Concentration (µM) | Apoptotic Rate (%) |
|---|---|
| 1 | 1.39 |
| 2 | 3.36 |
| 4 | 19.75 |
Case Study 1: Selective HDAC Inhibition
In a recent investigation into novel HDAC inhibitors, derivatives of quinoline-4-carboxylic acids were synthesized and evaluated for their selectivity and potency against various HDAC isoforms. The study highlighted that compounds similar to this compound displayed significant selectivity for HDAC3 over other isoforms. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models bearing tumors treated with the compound showed reduced tumor growth compared to control groups. The mechanism was linked to enhanced apoptosis and cell cycle arrest in tumor cells.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of cyclopentaquinolines exhibit significant anticancer properties. Studies have demonstrated that (3aR,9bS)-4-(4-carboxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Investigations have revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent studies have suggested neuroprotective effects associated with this compound. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
Polymer Synthesis
In material science, this compound serves as a valuable building block for synthesizing novel polymers. Its carboxylic acid functional groups facilitate the formation of polycondensation reactions, leading to materials with enhanced thermal stability and mechanical properties .
Nanocomposites
This compound has been incorporated into nanocomposite materials to improve their electrical and thermal conductivity. The integration of cyclopentaquinoline derivatives into polymer matrices has resulted in composites with superior performance characteristics suitable for electronic applications .
Research Tool Applications
Biochemical Probes
Due to its unique structure, this compound is utilized as a biochemical probe in various research settings. It can be employed to study protein-ligand interactions and cellular signaling pathways due to its ability to selectively bind to certain receptors .
Drug Development
The compound is being explored in drug development processes as a lead compound for synthesizing new therapeutic agents. Its ability to modify biological targets makes it a candidate for further optimization in drug design strategies aimed at treating complex diseases .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Substituent Position : The 8-carboxylic acid group is conserved in several analogs (e.g., G1-PABA, 8-nitro derivative), suggesting its role in binding or solubility.
- Stereochemical Impact : The 3aR,9bS configuration distinguishes the target from 4BP-TQS (3aR,4S,9bS), where additional stereocenters modulate α7 nicotinic acetylcholine receptor activity.
Table 2: Comparative Properties
Key Insights:
- Solubility : The target’s dual carboxylic acids improve aqueous solubility compared to nitro or ester derivatives.
- Activity : Functional groups dictate target specificity. For example, 4BP-TQS’s sulfonamide and bromophenyl groups are critical for α7 receptor binding, while the target’s carboxylates may favor interactions with metal ions or polar residues.
Stereochemical Considerations
- 3aR,9bS vs. 3aR,4S,9bS : The absence of a 4S stereocenter in the target compound (vs. 4BP-TQS) may reduce α7 receptor affinity, highlighting the importance of stereochemical alignment.
- Enantiomeric Activity : As seen in 4BP-TQS, only the (+)-enantiomer (3aR,4S,9bS) is active, suggesting similar enantioselectivity for the target compound.
Preparation Methods
Reaction Protocol
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Starting materials : o-Alkynylhalobenzene derivatives and amines.
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Catalyst system : Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) as a co-catalyst.
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Conditions : DMF solvent, 80°C, 12–24 hours under inert atmosphere.
Example :
Adaptations for Target Molecule
To incorporate the 8-carboxylic acid group:
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Use o-alkynylhalobenzoic acid as a precursor, with methyl ester protection to avoid Pd catalyst poisoning.
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Post-synthesis ester hydrolysis (e.g., LiOH/THF/H₂O) yields the free carboxylic acid.
Stereoselective Cyclopentane Ring Formation
Achieving the (3aR,9bS) configuration requires enantioselective methods:
Chiral Ligand-Assisted Cyclization
Outcome :
Alternative Acid-Catalyzed Cyclization
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Reagent : Polyphosphoric acid (PPA) at 110–130°C induces cyclization via lactamization.
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Limitation : Produces racemic mixtures, necessitating subsequent chiral resolution.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency:
Flow Chemistry Parameters
Cost-Reduction Strategies
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Catalyst recycling : Pd recovery via scavenger resins (≥90% recovery).
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Solvent reuse : DMF distillation for >5 cycles without yield loss.
Analytical Validation
Critical quality control measures include:
Stereochemical Purity
Structural Confirmation
-
¹H/¹³C NMR :
Comparative Method Evaluation
| Method | Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Pd domino reaction | 3 | 70 | 95 | High |
| Acid-catalyzed | 4 | 60 | 0 | Moderate |
| Chiral resolution | 5 | 50 | 99 | Low |
Q & A
Q. Validation Methods :
- HPLC-MS : Confirms intermediate purity (>95%) and monitors reaction progress.
- NMR Spectroscopy : Validates stereochemistry (e.g., 3aR,9bS configuration via NOESY) and structural integrity .
Advanced: How can stereochemical inconsistencies during synthesis be resolved?
Methodological Answer:
Stereochemical discrepancies (e.g., racemization at 3a/9b positions) arise from harsh reaction conditions. Mitigation strategies include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose-based) to separate enantiomers post-synthesis .
- X-ray Crystallography : Resolves absolute configuration by analyzing single-crystal structures of intermediates or final products .
- Low-Temperature Cyclization : Reduces thermal racemization during PPA-catalyzed steps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., cyclopentane ring protons at δ 2.5–3.5 ppm) and confirms carboxylic acid integration .
- FT-IR : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (C₂₁H₁₈N₂O₄) with <2 ppm error .
Advanced: How do computational models predict this compound’s bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxyl groups for hydrogen bonding) .
- Molecular Docking : Screens against target proteins (e.g., bacterial DNA gyrase) to predict binding affinity and mode. Adjust protonation states (carboxylic acids at physiological pH) for accuracy .
- MD Simulations : Assesses stability of ligand-target complexes over 100+ ns trajectories, highlighting key residues (e.g., Ser84 in E. coli gyrase) .
Advanced: How should contradictory bioactivity data across assays be addressed?
Methodological Answer:
Contradictions (e.g., high in vitro potency vs. low in vivo efficacy) may stem from:
- Solubility Limitations : Carboxylic acids form zwitterions; use phosphate buffers (pH 7.4) or PEG-based formulations to enhance solubility .
- Metabolic Instability : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation). Introduce electron-withdrawing groups (e.g., -CF₃) to improve stability .
- Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and use positive controls (e.g., ciprofloxacin for antibacterial studies) .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of carboxylic acids .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate .
- Stability Testing : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Scanning : Replace the 4-carboxyphenyl group with bioisosteres (e.g., tetrazoles) to maintain acidity while improving membrane permeability .
- Ring Modifications : Compare cyclopenta[c]quinoline with cyclopenta[b]quinoline analogs to assess steric effects on target binding .
- Pharmacophore Mapping : Use 3D-QSAR to prioritize derivatives with optimal logP (2–4) and polar surface area (<140 Ų) for CNS penetration .
Basic: What analytical methods confirm the absence of toxic byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
